N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of triazolopyridazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with pyridazine precursors under reflux conditions.
Ethoxy Substitution: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethylating agents like ethyl iodide in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving appropriate diketone precursors and hydrazine.
Final Coupling: The final step involves coupling the triazolopyridazine core with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy group, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted triazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific enzymes and pathways .
Medicine
In medicine, this compound is being investigated for its potential use in cancer therapy. It has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells and inhibit tumor growth .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it targets the c-Met and Pim-1 kinases, which are known to play crucial roles in cancer cell growth and survival . By inhibiting these kinases, the compound induces cell cycle arrest and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: Another triazolopyridazine derivative with similar biological activities.
JNJ-38877605: A compound with a similar triazolopyridazine core, known for its anticancer properties.
Uniqueness
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain cancer-related enzymes. Its ethoxy group and pyrazole ring contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-13-7-6-11-17-18-12(22(11)20-13)8-16-15(23)14-9(2)19-21(4)10(14)3/h6-7H,5,8H2,1-4H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJKHAOEVQESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N(N=C3C)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.